molecular formula C16H20N2O2S B11361760 2-(3,4-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide

2-(3,4-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide

Cat. No.: B11361760
M. Wt: 304.4 g/mol
InChI Key: DHZQKYXRVYCGQU-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group substituted with two methyl groups, a thiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide typically involves the reaction of 3,4-dimethylphenol with 2-bromo-1-chloropropane to form 2-(3,4-dimethylphenoxy)propane. This intermediate is then reacted with 2-methyl-1,3-thiazole-4-carboxaldehyde in the presence of a suitable base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring is known to interact with biological macromolecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2,4-dimethylphenoxy)acetate
  • Ethyl 4-(2,6-dimethylphenoxy)acetate
  • Butyl 3-(3,4-dimethylphenoxy)acetate

Uniqueness

2-(3,4-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide is unique due to the presence of both the phenoxy and thiazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide

InChI

InChI=1S/C16H20N2O2S/c1-10-5-6-15(7-11(10)2)20-12(3)16(19)17-8-14-9-21-13(4)18-14/h5-7,9,12H,8H2,1-4H3,(H,17,19)

InChI Key

DHZQKYXRVYCGQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NCC2=CSC(=N2)C)C

Origin of Product

United States

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